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Compound of Interest

Compound Name: 7'-Methoxy NABUTIE

Cat. No.: B593893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available research on 7'-Methoxy
NABUTIE, a synthetic aminoalkylindole derivative. The information presented herein is

compiled from the primary literature, with a focus on its synthesis, pharmacological activity at

cannabinoid receptors, and its effects on intracellular signaling. This document aims to serve

as a comprehensive resource for researchers and professionals engaged in the fields of

cannabinoid research and drug development.

Chemical and Physical Properties
7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-

ethanone, is classified as a synthetic cannabinoid.[1] Its fundamental properties are

summarized in the table below.
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Property Value Reference

Formal Name

1-(1-butyl-7-methoxy-1H-indol-

3-yl)-2-(1-naphthalenyl)-

ethanone

[1]

CAS Number 1438278-55-7 [1]

Molecular Formula C₂₅H₂₅NO₂ [1]

Formula Weight 371.5 g/mol [1]

Purity ≥98% [1]

Formulation A crystalline solid [1]

Solubility

DMF: 25 mg/ml; DMSO: 5

mg/ml; PBS (pH 7.2): 0.3

mg/ml

[1]

Pharmacological Data
The primary pharmacological characterization of 7'-Methoxy NABUTIE was reported in a study

by Vasiljevik et al. (2013), where it is referred to as compound 23. This research focused on the

design and synthesis of aminoalkylindole derivatives as potential treatments for alcohol abuse.

The key findings from their in vitro assays are detailed below.

Cannabinoid Receptor Binding Affinities
The affinity of 7'-Methoxy NABUTIE for the human cannabinoid receptors CB1 and CB2 was

determined through competitive radioligand binding assays.

Compound CB1 Kᵢ (nM) CB2 Kᵢ (nM)

7'-Methoxy NABUTIE (23) 15.3 ± 2.1 6.9 ± 0.8

Data sourced from Vasiljevik et al. (2013).

Functional Activity at Cannabinoid Receptors
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The functional activity of 7'-Methoxy NABUTIE was assessed by measuring its effect on

forskolin-stimulated cyclic AMP (cAMP) accumulation in CHO cells expressing either the CB1

or CB2 receptor.

Compound Receptor
Functional Response (% of
Forskolin-stimulated
cAMP)

7'-Methoxy NABUTIE (23) CB1 No significant effect

7'-Methoxy NABUTIE (23) CB2 58.4 ± 4.5

Data sourced from Vasiljevik et al. (2013). The result for the CB2 receptor indicates agonist

activity, as it inhibits cAMP accumulation.

Experimental Protocols
The following section details the methodologies employed in the synthesis and

pharmacological evaluation of 7'-Methoxy NABUTIE as described by Vasiljevik et al. (2013).

Synthesis of 7'-Methoxy NABUTIE (Compound 23)
The synthesis of 7'-Methoxy NABUTIE was achieved through a multi-step process. The final

step involved the acylation of 1-butyl-7-methoxy-1H-indole.

General Procedure for Acylation: To a solution of the appropriate indole (1 equivalent) in

dichloromethane (DCM) at 0 °C under an argon atmosphere, dimethylaluminum chloride

(Me₂AlCl, 1.5 equivalents) was added dropwise. The solution was stirred at this temperature for

30 minutes. Subsequently, a solution of the relevant acid chloride (1.2 equivalents) in DCM was

added dropwise. The reaction mixture was then warmed to room temperature and stirred

overnight. The reaction was quenched by the addition of a saturated solution of sodium

bicarbonate (NaHCO₃). The resulting mixture was filtered through a pad of Celite, and the

organic layer was separated. The aqueous layer was extracted with DCM. The combined

organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and

concentrated under reduced pressure. The crude product was purified by flash column

chromatography on silica gel using a mixture of ethyl acetate and n-hexanes as the eluent.
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Cannabinoid Receptor Binding Assays
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

either the human CB1 or CB2 receptor.

Radioligand: [³H]CP-55,940.

Procedure: Membranes were incubated with the radioligand in the presence or absence of

varying concentrations of the test compound (7'-Methoxy NABUTIE). The binding buffer

consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 2.5 mM EDTA, with 0.5% bovine serum

albumin (BSA), at a pH of 7.4. Non-specific binding was determined in the presence of a high

concentration of an unlabeled cannabinoid ligand. Following incubation, the bound and free

radioligand were separated by filtration through glass fiber filters. The filters were then washed

with ice-cold buffer, and the amount of radioactivity retained on the filters was quantified by

liquid scintillation counting. The inhibition constant (Kᵢ) values were calculated from the IC₅₀

values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
Cell Line: CHO cells stably expressing either the human CB1 or CB2 receptor.

Procedure: Cells were plated in 24-well plates and incubated overnight. On the day of the

experiment, the cell culture medium was replaced with serum-free medium containing 1 mM 3-

isobutyl-1-methylxanthine (IBMX) and the cells were pre-incubated. Subsequently, cells were

treated with forskolin (an adenylate cyclase activator) and varying concentrations of the test

compound. The incubation was terminated, and the cells were lysed. The intracellular cAMP

levels were then quantified using a commercially available enzyme-linked immunosorbent

assay (ELISA) kit. The results were expressed as a percentage of the forskolin-stimulated

cAMP levels.

Signaling Pathway
Based on the functional activity data, 7'-Methoxy NABUTIE acts as an agonist at the CB2

receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular

cAMP levels. The compound showed no significant agonistic or antagonistic activity at the CB1

receptor in the cAMP assay.
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Caption: Signaling pathway of 7'-Methoxy NABUTIE at the CB2 receptor.

Conclusion
7'-Methoxy NABUTIE is a synthetic aminoalkylindole that exhibits a notable binding affinity for

both CB1 and CB2 cannabinoid receptors, with a slight preference for the CB2 receptor.

Functional assays indicate that it acts as a CB2 receptor agonist, leading to the inhibition of

adenylyl cyclase and a reduction in cAMP levels. The detailed experimental protocols for its

synthesis and pharmacological evaluation provide a solid foundation for further research into

this and related compounds. This technical review consolidates the currently available data,

highlighting the potential of 7'-Methoxy NABUTIE as a tool for investigating the

endocannabinoid system and as a lead compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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